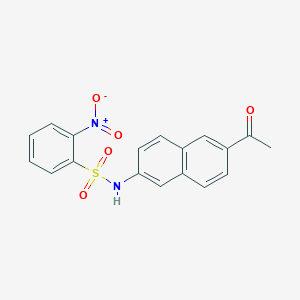![molecular formula C12H14Cl2N2O3 B14800930 2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid CAS No. 7401-43-6](/img/structure/B14800930.png)
2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their alkylating properties. These properties make it a valuable agent in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid typically involves multiple steps. One common method includes the reaction of 3-nitroaniline with bis(2-chloroethyl)amine under controlled conditions to form the intermediate compound. This intermediate is then reduced to form the desired product. The reaction conditions often involve the use of solvents like methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the bis(2-chloroethyl)amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that enhance its chemical properties.
Applications De Recherche Scientifique
2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA alkylation and protein modification.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mécanisme D'action
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino groups form covalent bonds with nucleophilic sites in DNA and proteins. This leads to the disruption of normal cellular processes, making it effective in applications like cancer treatment. The molecular targets include guanine bases in DNA, leading to cross-linking and strand breaks.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for treating multiple myeloma.
Bis(2-chloroethyl)amine hydrochloride: A simpler compound with similar alkylating properties.
Uniqueness
2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid is unique due to its specific structural configuration, which provides a balance between reactivity and stability. This makes it particularly useful in targeted applications where controlled alkylation is required.
Propriétés
Numéro CAS |
7401-43-6 |
|---|---|
Formule moléculaire |
C12H14Cl2N2O3 |
Poids moléculaire |
305.15 g/mol |
Nom IUPAC |
2-[3-[bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C12H14Cl2N2O3/c13-4-6-16(7-5-14)10-3-1-2-9(8-10)15-11(17)12(18)19/h1-3,8H,4-7H2,(H,15,17)(H,18,19) |
Clé InChI |
OOPHSNUPAKXULI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N(CCCl)CCCl)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-2-[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14800853.png)

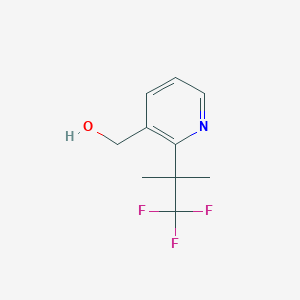
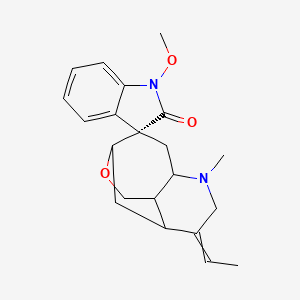
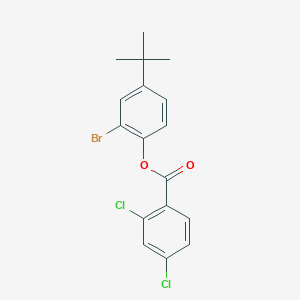
![[2-[(8S,9S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B14800888.png)
![2-(7-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800890.png)
![2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14800913.png)

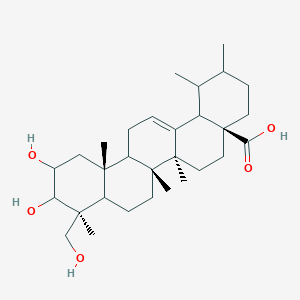
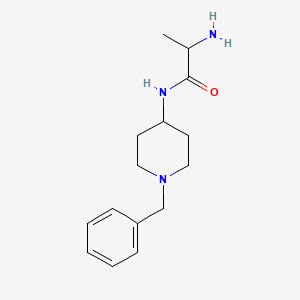
![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800951.png)
